6-chloroisoquinolin-2-ium-2-olate
Description
6-Chloroisoquinolin-2-ium-2-olate is a zwitterionic chlorinated isoquinoline derivative characterized by a positively charged nitrogen atom at position 2 and a negatively charged oxygen atom adjacent to it. This unique charge distribution distinguishes it from neutral chlorinated isoquinolines and quinolines.
Properties
IUPAC Name |
6-chloro-2-oxidoisoquinolin-2-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-2-1-8-6-11(12)4-3-7(8)5-9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGYTLUVUSQYSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C[N+](=C2)[O-])C=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloroisoquinolin-2-ium-2-olate can be achieved through various methods. One common approach involves the cyclization of 2-chlorobenzylamine with acetonitrile under acidic conditions. This reaction typically requires a catalyst, such as palladium or copper, and is carried out at elevated temperatures to facilitate the formation of the isoquinoline ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-chloroisoquinolin-2-ium-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinolone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroisoquinoline form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like sodium amide and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include isoquinolone derivatives, dihydroisoquinolines, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-chloroisoquinolin-2-ium-2-olate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-chloroisoquinolin-2-ium-2-olate involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and subsequent bacterial cell death . In anticancer research, the compound may interfere with cell signaling pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares 6-chloroisoquinolin-2-ium-2-olate with structurally related compounds, focusing on molecular formulas, substituents, and key features:
Notes:
- The zwitterionic nature of this compound likely increases its solubility in polar solvents compared to neutral analogs like 6-chloroisoquinoline .
- The ketone group in 6-chloroquinolin-2(1H)-one facilitates hydrogen bonding, influencing crystallinity and melting point (296 K crystal structure reported) .
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